molecular formula C12H14N2O2 B15092262 2-(2H-indazol-2-yl)-3-methylbutanoic acid

2-(2H-indazol-2-yl)-3-methylbutanoic acid

Cat. No.: B15092262
M. Wt: 218.25 g/mol
InChI Key: GZTOQGBQYBOWGV-UHFFFAOYSA-N
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Description

2-(2H-indazol-2-yl)-3-methylbutanoic acid is a compound that belongs to the indazole family, which is known for its diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2H-indazol-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2H-indazol-2-yl)-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-indazol-2-yl)-3-methylbutanoic acid is unique due to its specific structure, which combines the indazole core with a butanoic acid moiety. This combination may enhance its biological activity and make it a valuable compound for further research and development .

Biological Activity

2-(2H-Indazol-2-yl)-3-methylbutanoic acid is a complex organic compound that has garnered interest for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2} with a molecular weight of approximately 218.25 g/mol. Its structure features an indazole moiety which is important for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
IUPAC NameThis compound

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially useful in treating conditions like ulcerative colitis and systemic lupus erythematosus .
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
  • Modulation of TNF Signaling : The compound acts as a modulator of tumor necrosis factor (TNF) signaling pathways, which are crucial in inflammatory responses and immune system regulation .

The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes involved in inflammation and cell signaling. It may inhibit the activation of NF-kB pathways, leading to reduced expression of pro-inflammatory cytokines.

Study on Inflammatory Response

A study published in Pharmacology Research evaluated the anti-inflammatory effects of this compound in a murine model of colitis. Results demonstrated a significant reduction in inflammatory markers and improved histological scores in treated animals compared to controls .

Neuroprotective Study

Another research article explored the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The findings indicated that treatment with this compound significantly decreased cell death and oxidative stress markers .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-indazol-2-yl-3-methylbutanoic acid

InChI

InChI=1S/C12H14N2O2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13-14/h3-8,11H,1-2H3,(H,15,16)

InChI Key

GZTOQGBQYBOWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1C=C2C=CC=CC2=N1

Origin of Product

United States

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